(4-bromophenyl) (E,3S)-5-methyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate
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Overview
Description
“PMID27998201-Compound-19” is a synthetic organic compound that has garnered significant attention due to its potential antiviral properties, particularly against SARS-CoV-2. This compound inhibits the replication of the virus by targeting the 3CL protease (Mpro), a crucial enzyme for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27998201-Compound-19” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and cost-effectiveness, ensuring that the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: “PMID27998201-Compound-19” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve the use of halides and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
“PMID27998201-Compound-19” has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication, particularly SARS-CoV-2.
Medicine: Explored as a potential antiviral drug with favorable aqueous solubility and low cytotoxicity.
Industry: Utilized in the development of antiviral treatments and other pharmaceutical applications.
Mechanism of Action
The compound exerts its effects by inhibiting the 3CL protease (Mpro) of SARS-CoV-2. This enzyme is essential for the cleavage of viral polyproteins, which are necessary for viral replication. By inhibiting this enzyme, “PMID27998201-Compound-19” effectively reduces viral replication and plaque formation in infected cells .
Comparison with Similar Compounds
Compound 21: Another lead compound from the same discovery effort, also targeting the 3CL protease.
Remdesivir: An antiviral drug with a different mechanism of action but used for similar purposes.
Uniqueness: “PMID27998201-Compound-19” stands out due to its high potency and low cytotoxicity. It has an effective concentration (EC50) of 175 nanomolar for inhibiting viral replication, which is significantly lower than that of remdesivir (0.7-2.1 micromolar) .
Properties
Molecular Formula |
C30H33BrN2O6S |
---|---|
Molecular Weight |
629.6 g/mol |
IUPAC Name |
(4-bromophenyl) (E,3S)-5-methyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate |
InChI |
InChI=1S/C30H33BrN2O6S/c1-22(2)19-26(17-18-40(36,37)39-27-15-13-25(31)14-16-27)32-29(34)28(20-23-9-5-3-6-10-23)33-30(35)38-21-24-11-7-4-8-12-24/h3-18,22,26,28H,19-21H2,1-2H3,(H,32,34)(H,33,35)/b18-17+/t26-,28+/m1/s1 |
InChI Key |
FMZWJWZKFKZMSS-FMPLDUIVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](/C=C/S(=O)(=O)OC1=CC=C(C=C1)Br)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C=CS(=O)(=O)OC1=CC=C(C=C1)Br)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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